2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide
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Overview
Description
2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide typically involves the reaction of 4-ethoxyaniline with thioamide, followed by cyclization to form the thiazole ring. The acetohydrazide moiety is then introduced through a hydrazinolysis reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research suggests it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
4-Phenylthiazole: Used in the development of pharmaceuticals.
Thiazole-4-carboxylic acid: Utilized in organic synthesis
Uniqueness
What sets 2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide apart is its unique combination of the thiazole ring with an ethoxyphenyl group and an acetohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N4O2S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetohydrazide |
InChI |
InChI=1S/C13H16N4O2S/c1-2-19-11-5-3-9(4-6-11)15-13-16-10(8-20-13)7-12(18)17-14/h3-6,8H,2,7,14H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
BMPXLGQHKCWHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NN |
Origin of Product |
United States |
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